2-Amino-6-hydroxyhexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related amino acids, such as (2R)‐2‐Amino‐6‐hydroxy‐4‐hexynoic acid and its derivatives, has been characterized through methods involving elementary analysis, oxidation, determination of optical rotations, NMR spectra, and hydrogenation over specific catalysts. Synthesis methods for closely related compounds often utilize starting materials like Amanita miculifera fruit bodies or are achieved through chemical synthesis and optical resolution, confirming their natural configurations (Hatanaka et al., 1999). Moreover, synthesis strategies for 6-aminohexanoic acid, a structurally related compound, have been explored through acid hydrolysis of caprolactam, highlighting optimal conditions for high-yield production (Arinushkina et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-Amino-6-hydroxyhexanoic acid and related compounds has been elucidated through various analytical techniques, including NMR spectroscopy and mass spectrometry. These analyses have provided insights into their chemical structures, configurations, and stereochemistry. For instance, studies on related amino acids isolated from natural sources have contributed to understanding the structural diversity and complexity of these compounds (Niimura & Hatanaka, 1974).
Chemical Reactions and Properties
2-Amino-6-hydroxyhexanoic acid and its analogs participate in various chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. For example, the transformation of related compounds under specific conditions illustrates their reactivity and applicability in synthesizing complex molecules. The chemical properties, such as reactivity towards different reagents and conditions, underscore the versatility of these amino acids in chemical synthesis (Adamczyk & Reddy, 2001).
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications : 6-Aminohexanoic acid is significant in chemical synthesis, polyamide synthetic fibers, and biologically active structures. Its applications include antifibrinolytic drugs, peptide modification, and linkers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Medical Applications : 2-Amino-5-hydroxyhexanoic acid isolated from Crotalaria juncea seeds exhibits lipid-lowering and antioxidant activities, suggesting potential therapeutic uses (Prasad et al., 2013).
Peptide Synthesis : Boc-S-methylbenzyl-(S)-2-amino-6-mercaptohexanoic acid is used in peptide synthesis, suitable for solid phase synthesis and easy deprotection (Adeva et al., 1995).
Antibacterial Applications : 4-Keto-5-amino-6-hydroxyhexanoic acid inhibits bacterial growth through enzyme inhibition in Bacillus cereus (Perlman et al., 1981).
Biocompatible Polymers : New polyesters derived from α-amino acids, including 2-amino-6-hydroxyhexanoic acid, are non-toxic to cells and show biphasic degradation, making them suitable for medical applications (Cohen-Arazi, Domb, & Katzhendler, 2010).
Metal Chelation : 2-(Hydroxyimino)propanohydroxamic acid, derived from alanine, is a powerful chelating agent for Cu2+ and Ni2+ ions, more so than alanine and its analogues (Dobosz et al., 1998).
Microbial Degradation of Steroids : 2-Oxo-cis-4-hexenoic acid is key in microbial degradation of steroid ring A, indicating its potential role in steroid metabolism (Coulter & Talalay, 1968).
Nanotechnology : The solubility of functionalized single-wall carbon nanotubes can be tailored using substituent chain length, with 6-aminohexanoic acid derivatives being soluble in a wide pH range (Zeng, Zhang, & Barron, 2005).
Fluorescent Protecting Group in DNA Sequencing : 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid serves as a new fluorescent protecting group for hydroxyl groups in DNA sequencing, offering a sensitive and detectable method (Rasolonjatovo & Sarfati, 1998).
Corrosion Inhibition : Schiff's bases derived from l-lysine and aromatic aldehydes, including derivatives of 2-amino-6-hydroxyhexanoic acid, are effective as green corrosion inhibitors for mild steel (Gupta et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-6-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWXTFAPJJWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-hydroxyhexanoic acid | |
CAS RN |
6033-32-5, 305-77-1, 5462-80-6 | |
Record name | L-Hexahomoserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexahomoserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norleucine, DL- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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